molecular formula C17H20N2OS B14947857 3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

Cat. No.: B14947857
M. Wt: 300.4 g/mol
InChI Key: UCYZWXGTKPVCPE-UHFFFAOYSA-N
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Description

3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a thioxo group and a tetrahydrobenzoquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzamide with a suitable thioamide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid dimethyl ester
  • 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester

Uniqueness

Compared to similar compounds, 3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one stands out due to its unique tetrahydrobenzoquinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

3,5-diethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C17H20N2OS/c1-4-17(3)10-11-8-6-7-9-12(11)14-13(17)15(20)19(5-2)16(21)18-14/h6-9H,4-5,10H2,1-3H3,(H,18,21)

InChI Key

UCYZWXGTKPVCPE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=S)N3)CC)C

Origin of Product

United States

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